Unique Truncated Sequence Structure Enables Selective Detection Against Full-Length API and Other Impurities
Ganirelix Acetate Impurity B is structurally distinguished by its truncated pentapeptide backbone, which terminates at the tyrosine residue, in contrast to the full-length decapeptide API (Ganirelix) and other impurities like des-ethyl-Ganirelix which maintain the full-length backbone with a single amino acid modification [1]. This significant structural difference results in a distinct chromatographic retention profile and a molecular weight difference of 620.8 g/mol from the parent drug, enabling its specific isolation and quantification in complex peptide mixtures [2].
| Evidence Dimension | Molecular Weight and Backbone Structure |
|---|---|
| Target Compound Data | 949.5 g/mol; truncated pentapeptide (residues 1-5) |
| Comparator Or Baseline | Ganirelix parent drug: 1570.3 g/mol; full-length decapeptide (residues 1-10) |
| Quantified Difference | 620.8 g/mol mass difference; deletion of 5 C-terminal amino acids |
| Conditions | Based on chemical structure and molecular formula analysis (C52H61ClN6O9 vs C80H113ClN18O13) [2] |
Why This Matters
This large mass difference ensures baseline separation in HPLC and unambiguous identification via mass spectrometry, making Impurity B a non-interchangeable marker for process control that is analytically orthogonal to other peptide fragments.
- [1] Chatterjee S, Bandyopadhyay A. Synthesis and characterization of two potential impurities (des-ethyl-Ganirelix) generated in the Ganirelix manufacturing process. J Pept Sci. 2023;29(7):e3503. View Source
- [2] SynZeal. Ganirelix Acetate Impurity B. Product Technical Datasheet. View Source
